Product packaging for Methyl 2-(5-fluoro-2-nitrophenyl)acrylate(Cat. No.:CAS No. 494836-63-4)

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate

Cat. No.: B2356399
CAS No.: 494836-63-4
M. Wt: 225.175
InChI Key: ZFGGYMKJIHQMJN-UHFFFAOYSA-N
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Description

Overview of Nitroaryl Acrylates in Synthetic Organic Chemistry

Nitroaryl acrylates are a class of organic compounds characterized by an aromatic ring substituted with both a nitro group and an acrylate (B77674) functional group. These molecules are notable for their high reactivity and versatility as building blocks in organic synthesis. The powerful electron-withdrawing nature of the nitro group, combined with the conjugated acrylate system, renders the double bond highly electrophilic. This electronic feature makes them excellent substrates for a variety of nucleophilic addition reactions.

Key reactions involving nitroaryl acrylates include:

Michael Addition: They are potent Michael acceptors, readily reacting with a wide range of nucleophiles such as amines, thiols, and carbanions. researchgate.netencyclopedia.pub This reaction is a fundamental carbon-carbon or carbon-heteroatom bond-forming strategy.

Diels-Alder Reactions: Nitroacrylates can function as reactive dienophiles in cycloaddition reactions, a powerful method for constructing complex cyclic systems. dur.ac.uk The electronic properties of the nitro group play a crucial role in controlling the regio- and diastereoselectivity of these transformations. dur.ac.uk

Research into simpler nitroaryl acrylates, such as methyl 3-(2-nitrophenyl)acrylate and its para-isomer, has demonstrated their accessibility through nitration of precursors like methyl trans-cinnamate. ugm.ac.id Furthermore, these studies have revealed potential biological activities, including cytotoxic effects against cancer cell lines, which drives further interest in this class of compounds. ugm.ac.id The stable, often crystalline nature of nitroacrylates also contributes to their utility as reliable reagents in complex synthetic sequences. dur.ac.uk

Significance of Fluorine Substitution in Aromatic Systems within Medicinal and Agrochemical Research

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug discovery and agrochemical development. tandfonline.comresearchgate.net The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen) and high electronegativity (3.98 on the Pauling scale)—can profoundly alter a molecule's physicochemical and pharmacological profile. tandfonline.com

In Medicinal Chemistry, the introduction of fluorine is a widely used strategy to optimize drug candidates. tandfonline.comucsf.edu Fluorine substitution can lead to a range of beneficial effects, including enhanced metabolic stability, improved membrane permeability, and increased binding affinity to target proteins. tandfonline.comresearchgate.net A significant percentage of commercialized pharmaceuticals contain fluorine, a testament to its impact. nih.gov The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging a drug's half-life. researchgate.net Furthermore, altering a molecule's electronic properties can modulate its pKa, improving bioavailability. tandfonline.com

Property Modified by FluorinationEffectUnderlying Principle
Metabolic StabilityIncreasedThe high strength of the C-F bond blocks metabolic oxidation at that site. researchgate.net
Binding AffinityOften IncreasedFluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets. tandfonline.com
Lipophilicity & PermeabilityIncreasedFluorine substitution can increase a molecule's ability to pass through biological membranes. nih.gov
pKa (Acidity/Basicity)AlteredThe strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic groups, affecting ionization and bioavailability. tandfonline.com

In Agrochemical Research, organofluorine chemistry has been instrumental in the development of highly effective and selective pesticides, including herbicides, insecticides, and fungicides. nih.govnumberanalytics.com Fluorinated compounds often exhibit enhanced efficacy and stability compared to their non-fluorinated analogs. numberanalytics.com The introduction of fluorine can increase the biological potency of a compound, allowing for lower application rates and potentially reducing environmental impact. numberanalytics.comccspublishing.org.cn A significant portion of recently developed pesticides contain fluorine, highlighting the industry's reliance on this strategy to overcome challenges like pest resistance and to meet stringent environmental safety standards. nih.govbohrium.com

Agrochemical AttributeImpact of FluorinationExample Application
EfficacyOften enhanced, leading to higher potency. numberanalytics.comHerbicides, Insecticides, Fungicides numberanalytics.com
Chemical StabilityIncreased due to the strong C-F bond. numberanalytics.comLonger persistence and effectiveness in field conditions.
SelectivityCan be improved, targeting specific pests while sparing beneficial organisms. numberanalytics.comDevelopment of more targeted pesticides.
Physicochemical PropertiesAlters lipophilicity and transport within the plant or pest. ccspublishing.org.cnSystemic herbicides and insecticides.

Current Academic Research Landscape of Methyl 2-(5-fluoro-2-nitrophenyl)acrylate and Related Structural Motifs

Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, the research landscape for its constituent structural motifs is active, suggesting its potential as a valuable synthetic intermediate. The academic interest can be understood by examining the research trends for its core components: the fluoro-nitrophenyl group and the acrylate system.

The synthesis of fluoro-nitroaromatic compounds, such as 4-fluoro-3-nitrobenzoic acid and 2-chloro-4-fluoro-5-nitrobenzoic acid, is well-established, typically involving the nitration of fluorinated aromatic precursors. chemicalbook.compatsnap.com These compounds serve as crucial building blocks for pharmaceuticals and other complex organic molecules.

Simultaneously, research into functionalized acrylates continues to expand due to their importance in polymer science and organic synthesis. acs.orgresearchgate.net The reactivity of the acrylate double bond is harnessed for creating a wide array of materials and for use in sophisticated chemical transformations. nih.gov

The combination of these motifs in this compound creates a molecule poised for investigation at the intersection of several fields. Its structure suggests it would be a highly reactive Michael acceptor, similar to other nitroacrylates, allowing for the introduction of diverse functionalities. The presence of the fluoro-nitrophenyl moiety implies that derivatives synthesized from this compound could be targeted for screening in medicinal and agrochemical discovery programs, leveraging the known benefits of fluorine substitution. Current research on related structures, like methyl 3-(2-nitrophenyl)acrylate, which has been studied for its synthesis and cytotoxic properties, provides a clear precedent for investigating the biological potential of this more complex, fluorinated analog. ugm.ac.id

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO4 B2356399 Methyl 2-(5-fluoro-2-nitrophenyl)acrylate CAS No. 494836-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO4/c1-6(10(13)16-2)8-5-7(11)3-4-9(8)12(14)15/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGGYMKJIHQMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 5 Fluoro 2 Nitrophenyl Acrylate

Established Synthetic Pathways and Reported Procedures

The primary route for synthesizing Methyl 2-(5-fluoro-2-nitrophenyl)acrylate involves the use of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate as a direct precursor. This pathway is efficient and relies on well-understood reaction mechanisms to achieve the target acrylate (B77674).

Synthesis from Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.nih.gov

The conversion of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate to this compound is accomplished through a one-pot reaction. A specific reported procedure details the successful synthesis of the target compound with a high yield of 87%. nih.gov This process involves reacting the malonate precursor with an aldehyde equivalent in the presence of a specific catalyst and base system within an appropriate solvent. nih.gov

The formation of the acrylate structure from the malonate precursor is achieved via a condensation reaction. Paraformaldehyde is utilized as an aldehyde equivalent, serving as a source of formaldehyde (B43269) for the reaction. nih.gov This type of transformation is related to the Knoevenagel condensation, where an active methylene (B1212753) compound (in this case, the malonate) reacts with an aldehyde. This is followed by the elimination of one of the methoxycarbonyl groups and a molecule of water to form the double bond characteristic of the acrylate.

The reaction's success hinges on a carefully selected catalyst and base system. Potassium carbonate (K₂CO₃) functions as the base, which is essential for deprotonating the malonic ester to form a nucleophilic enolate. This enolate then attacks the electrophilic formaldehyde. Tetrabutylammonium iodide (TBAI) is employed as a phase-transfer catalyst. nih.gov Such catalysts are crucial in reactions involving reagents with different solubilities, facilitating the interaction between the solid, inorganic potassium carbonate and the reactants dissolved in the organic solvent.

Toluene (B28343) is the chosen solvent for this transformation. nih.gov As a non-polar, aprotic solvent, toluene is suitable for this type of condensation reaction, allowing the mixture to be heated to the temperatures required for the reaction to proceed to completion without participating in the reaction itself.

Table 1: Synthesis of this compound

Reactant Reagents Solvent Yield Reference
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate Paraformaldehyde, Potassium Carbonate, Tetrabutylammonium Iodide Toluene 87% nih.gov

Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate Precursor.benchchem.com

The crucial starting material, Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, is itself synthesized through a distinct reaction. This precursor is prepared using a nucleophilic aromatic substitution (SNAr) reaction.

The synthesis of the malonate precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups and contains a good leaving group. libretexts.org

In this specific synthesis, 2,4-Difluoronitrobenzene serves as the aromatic substrate. The powerful electron-withdrawing nitro group (-NO₂) deactivates the benzene (B151609) ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions. libretexts.org The fluorine atom at the 4-position (para to the nitro group) is an effective leaving group. The nucleophile is the enolate of dimethyl malonate, which is generated in situ by a base like potassium carbonate. The dimethyl malonate enolate attacks the carbon atom bearing the para-fluorine, leading to the substitution of the fluorine and the formation of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

Table 2: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate Precursor

Reactants Reaction Type Mechanism Detail Reference
2,4-Difluoronitrobenzene, Dimethyl malonate Nucleophilic Aromatic Substitution (SNAr) The nitro group activates the ring for nucleophilic attack by the malonate enolate, displacing a fluoride (B91410) ion.
Optimized Conditions and Solvent Selection (e.g., DMF)

The synthesis of acrylates, including this compound, is often achieved through a general procedure involving the reaction of a corresponding diester with paraformaldehyde. nih.govacs.org Key to the success and efficiency of this transformation is the careful selection of reaction parameters.

Key Reaction Components and Conditions:

ComponentRoleExample Condition
DiesterStarting Material1 equivalent
ParaformaldehydeSource of formaldehyde3 equivalents
Tetrabutylammonium iodideCatalyst0.04 equivalents
Potassium carbonateBase3 equivalents
TolueneSolvent0.4 M concentration
TemperatureReaction Parameter80 °C
Reaction TimeReaction Parameter2 hours

While toluene is a commonly used solvent for this type of reaction, polar aprotic solvents like dimethylformamide (DMF) can also play a significant role in similar organic syntheses. In the context of palladium-catalyzed reductive cyclizations, for instance, DMF has been shown to be an effective solvent. sci-hub.st The choice of solvent can influence reaction rates, yields, and the solubility of reactants and catalysts.

Comparative Analysis of Related Nitrophenyl Acrylate Syntheses

The synthesis of nitrophenyl acrylates can be approached through various methods, each with its own advantages and limitations. A comparative analysis of these methods provides valuable insights into the selection of the most appropriate synthetic route.

Knoevenagel Condensation Approaches for Substituted Acrylates

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, providing a powerful tool for the synthesis of α,β-unsaturated compounds like substituted acrylates. orientjchem.orgwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org

The mechanism typically begins with a base abstracting a proton from the active methylene compound to form a carbanion, which then acts as a nucleophile. orientjchem.org This carbanion attacks the carbonyl group of an aldehyde or ketone. orientjchem.org The reaction is often catalyzed by a weakly basic amine. wikipedia.org

Key Features of Knoevenagel Condensation:

FeatureDescription
Reactants Aldehydes or ketones and compounds with active methylene groups (e.g., diethyl malonate, ethyl cyanoacetate). wikipedia.org
Products Often α,β-unsaturated ketones (conjugated enones). wikipedia.org
Catalysts Weakly basic amines are commonly used. wikipedia.org Other catalysts include triphenylphosphine. organic-chemistry.org
Modifications The Doebner modification utilizes pyridine (B92270) as a solvent when a reactant contains a carboxylic acid group, leading to condensation accompanied by decarboxylation. wikipedia.org

This method is highly versatile and can be applied to a wide range of aldehydes, including aromatic, aliphatic, and heterocyclic substrates, to produce substituted olefins with excellent yields and stereoselectivity. organic-chemistry.org The use of solvent-free conditions and microwave irradiation can further enhance reaction rates and yields, aligning with the principles of green chemistry. organic-chemistry.org

Palladium-Catalyzed Reductive Cyclization Strategies in Nitroarene Chemistry

Palladium-catalyzed reactions are a mainstay in modern organic synthesis, and reductive cyclization of nitroarenes represents a powerful strategy for the construction of nitrogen-containing heterocycles. unimi.it This approach avoids the need for a discrete reduction of the nitro group to an amine before cyclization. nih.gov

In these reactions, the nitro group is reduced in situ, often using carbon monoxide or a CO surrogate like formate (B1220265) esters, to a reactive intermediate that then undergoes a palladium-catalyzed cyclization. sci-hub.stunimi.it This methodology has been successfully applied to synthesize a variety of heterocyclic scaffolds, including indoles, carbazoles, and benzimidazoles. sci-hub.st

Comparison of Reductive Cyclization Strategies:

StrategyDescriptionAdvantages
CO Gas Utilizes pressurized carbon monoxide as the reductant.High efficiency for many substrates. unimi.it
CO Surrogates (e.g., Formate Esters) Employs molecules that release CO in situ, avoiding the need for high-pressure equipment. unimi.itIncreased safety and accessibility for standard organic synthesis labs. unimi.it
CO2 as CO Progenitor A method where CO2 is deoxygenated to produce CO, which is then used as the reductant. sci-hub.stUtilizes a greenhouse gas as a C1 source, offering a greener alternative. sci-hub.st

Mechanistic studies suggest that these reactions can proceed through the in situ reduction of nitroarenes to generate intermediates like azoarenes, which then undergo palladium-catalyzed N-arylation. nih.govchemrxiv.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Green Chemistry Approaches and Process Intensification in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. xjenza.org Process intensification, through technologies like continuous-flow reactors, offers significant advantages in this regard. cetjournal.it

Application of Continuous-Flow Methodologies for Nitration Reactions

Nitration is a fundamental reaction in organic synthesis but is often associated with safety concerns due to its highly exothermic nature and the use of corrosive reagents like fuming nitric and concentrated sulfuric acids. vapourtec.comewadirect.com Continuous-flow chemistry, particularly using microreactors, provides a safer and more efficient alternative to traditional batch processing for nitration reactions. cetjournal.itewadirect.commicroflutech.com

Advantages of Continuous-Flow Nitration:

AdvantageDescription
Enhanced Safety The small reaction volumes in microreactors allow for efficient heat dissipation, preventing thermal runaways. cetjournal.itmicroflutech.com
Precise Control Temperature and stoichiometry can be accurately controlled by adjusting flow rates. vapourtec.com
Improved Efficiency Shorter reaction times and higher yields can be achieved compared to batch reactors. rug.nlrug.nlresearchgate.net
Scalability Production can be scaled up by increasing the flow rate or by numbering up reactors. ewadirect.com

The use of continuous-flow systems has been shown to significantly reduce reaction times for nitration processes, for example, from over two hours in a batch reactor to just 10 minutes in a microreactor for the nitration of nitrobenzene (B124822). rug.nlrug.nlresearchgate.net This technology represents a significant step towards greener and more sustainable chemical manufacturing. elchemy.comrsc.org

Utilization of Multicomponent Reactions (MCRs) for Analogous Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that contains the structural elements of all the starting materials. mdpi.comfrontiersin.org This approach aligns well with the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps and purification procedures. xjenza.orgrsc.orgum.edu.mtacsgcipr.org

Prominent examples of MCRs include the Passerini and Ugi reactions, which are isocyanide-based and have been widely used in the synthesis of diverse molecular scaffolds. researchgate.netresearchgate.netrug.nlnih.gov These reactions offer a powerful tool for creating libraries of compounds for drug discovery and materials science. frontiersin.orgmdpi.com The Passerini three-component reaction, for instance, can be used to synthesize functionalized acrylate monomers. rsc.orgacs.org

Benefits of MCRs in Synthesis:

BenefitDescription
Atom Economy MCRs are inherently atom-economical as most of the atoms from the reactants are incorporated into the final product. acsgcipr.org
Efficiency They reduce the number of reaction steps, saving time, energy, and resources. frontiersin.org
Molecular Diversity A wide range of products can be generated from a common set of starting materials, which is highly beneficial for creating chemical libraries. frontiersin.org
Sustainability By minimizing waste and often using milder reaction conditions, MCRs contribute to more sustainable chemical synthesis. xjenza.orgrsc.orgum.edu.mt

The application of MCRs provides a convergent and efficient pathway to complex molecules, making it an attractive strategy for the synthesis of analogs of nitrophenyl acrylates and other valuable chemical entities.

Exploration of Green Solvents and Catalysts in Acrylate Synthesis

The pursuit of environmentally benign synthetic methodologies has led to significant research into the use of green solvents and catalysts for the production of acrylate derivatives. While specific studies focusing exclusively on the green synthesis of this compound are not extensively documented, the broader principles of green chemistry can be applied to its known synthetic pathways. This section explores potential green alternatives to the conventional solvents and catalysts used in reactions analogous to the synthesis of this and similar acrylate compounds.

The conventional synthesis of this compound can be achieved through a Knoevenagel-type condensation reaction. A documented method involves the reaction of an appropriate precursor with a formaldehyde source in the presence of a base and a phase-transfer catalyst, often in a solvent such as toluene. While effective, this approach utilizes a solvent derived from petrochemicals and reagents that can present environmental and safety challenges. The exploration of greener alternatives focuses on replacing these components with more sustainable options.

Green Solvents in Acrylate Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents like toluene are effective but are often volatile organic compounds (VOCs) with associated health and environmental risks. Research into greener alternatives has identified several promising candidates that could be applicable to the synthesis of this compound.

Bio-derived solvents are a leading class of green alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from renewable resources like corncobs, has emerged as a viable substitute for tetrahydrofuran (B95107) (THF) and other ether-based solvents. researchgate.netd-nb.infonih.gov Its physical properties, including a higher boiling point and limited miscibility with water, can simplify work-up procedures and reduce energy consumption during solvent removal. researchgate.netd-nb.infonih.gov Other bio-based solvents, such as those derived from terpenes, have also been investigated as replacements for traditional hydrocarbon solvents.

Ionic liquids (ILs) represent another class of alternative solvents. scispace.comnih.gov These are salts that are liquid at or near room temperature and are characterized by their negligible vapor pressure, which significantly reduces air pollution. nih.gov Their tunable polarity and solubility characteristics allow for the design of ILs that can be optimized for specific reactions, potentially enhancing reaction rates and selectivity. scispace.com In the context of acrylate synthesis, ionic liquids could serve as both the solvent and a catalyst, streamlining the reaction process. scispace.com

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a solvent-free approach to chemical synthesis. While the direct application to the synthesis of this specific acrylate is not documented, scCO₂ has been explored as a medium for various polymerization and chemical reactions.

Green Catalysts in Acrylate Synthesis

The development of eco-friendly catalysts is another cornerstone of green chemistry. In the context of Knoevenagel-type condensations for acrylate synthesis, research has moved towards replacing traditional homogeneous catalysts with heterogeneous or biodegradable alternatives.

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. For Knoevenagel condensations, various solid catalysts have been investigated. For example, modified inorganic solids and zeolites have shown catalytic activity. researchgate.net

Natural catalysts, derived from readily available biological sources, present an intriguing and highly sustainable option. researchgate.net Fruit juices, such as those from pineapple and lemon, have been successfully employed as catalysts in Knoevenagel condensations. researchgate.net These natural catalysts are biodegradable, non-toxic, and cost-effective.

The table below summarizes some potential green solvents and catalysts that could be explored for the synthesis of this compound, based on their successful application in analogous reactions.

CategoryConventional ReagentPotential Green AlternativeRationale for Green Alternative
Solvent Toluene2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, lower toxicity, easier recovery. researchgate.netd-nb.infonih.gov
Ionic Liquids (ILs)Low volatility, tunable properties, potential dual role as catalyst. scispace.comnih.gov
Supercritical CO₂Non-toxic, abundant, allows for solvent-free processing.
Catalyst Homogeneous basesHeterogeneous solid catalysts (e.g., zeolites)Ease of separation and reusability. researchgate.net
Natural catalysts (e.g., fruit juices)Biodegradable, non-toxic, renewable. researchgate.net
Biocatalysts (enzymes)High selectivity, mild reaction conditions, biodegradable. researchgate.net

Detailed research into the application of these green alternatives for the synthesis of this compound would be necessary to determine their efficacy and optimize reaction conditions. However, the successful implementation of these green solvents and catalysts in a wide range of other chemical transformations provides a strong foundation for their potential application in producing this and other valuable acrylate compounds in a more sustainable manner.

Mechanistic Insights into Chemical Reactivity and Transformations

Reactivity of the Acrylate (B77674) Moiety in Methyl 2-(5-fluoro-2-nitrophenyl)acrylate

The acrylate portion of this compound is electron-deficient due to the combined electron-withdrawing effects of the ester group and the 2-nitrophenyl substituent. This electronic characteristic makes the β-carbon of the acrylate system electrophilic and susceptible to nucleophilic attack, while the double bond itself can act as a dienophile in cycloaddition reactions.

Electrophilic Additions and Conjugate Reactions

The electron-poor nature of the carbon-carbon double bond in this compound makes it a prime candidate for conjugate or Michael additions. In these reactions, a nucleophile attacks the electrophilic β-carbon, leading to a 1,4-addition across the conjugated system. The presence of the strongly deactivating 2-nitrophenyl group further enhances the electrophilicity of the double bond.

Common nucleophiles for such reactions include amines, thiols, and carbanions. For instance, the aza-Michael addition of amines to activated alkenes is a well-established method for forming β-amino acid derivatives. nih.gov Similarly, thiol-Michael additions are known for their efficiency and are often considered a type of "click" chemistry due to their high yields and mild reaction conditions. researchgate.net While specific studies on this compound are not prevalent, its reactivity in conjugate additions can be inferred from the behavior of similar electron-deficient acrylates. The general mechanism involves the attack of a nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final product.

Reaction Type Nucleophile General Product
Aza-Michael AdditionAmines (R₂NH)β-Amino ester
Thiol-Michael AdditionThiols (RSH)β-Thioester
Michael AdditionCarbanions (e.g., from malonates)Adduct with a new C-C bond

This table presents potential conjugate addition reactions based on the general reactivity of electron-deficient acrylates.

Cycloaddition Chemistry (e.g., Diels-Alder Reactions)

The electron-deficient double bond of this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.orgyoutube.com In these reactions, it reacts with a conjugated diene to form a six-membered ring. The rate and efficiency of the Diels-Alder reaction are significantly enhanced by the electronic disparity between the electron-rich diene and the electron-poor dienophile.

A specific example of the Diels-Alder reactivity of this compound is its reaction with 2-trimethylsiloxy-1,3-butadiene. acs.orgacs.org This reaction proceeds to form a cyclohexene (B86901) derivative, which upon hydrolysis of the silyl (B83357) enol ether, yields a 4-oxocyclohexanecarboxylate. acs.orgacs.org This transformation is a key step in the synthesis of more complex molecular architectures. acs.orgacs.org

The reaction is typically carried out in a high-boiling solvent such as o-xylene (B151617) to provide the necessary thermal energy for the cycloaddition to occur. acs.orgacs.org The subsequent hydrolysis is usually performed under acidic conditions. acs.orgacs.org

Reactant 1 Reactant 2 Solvent Product after Hydrolysis Reference
This compound2-trimethylsiloxy-1,3-butadieneo-xyleneMethyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate acs.orgacs.org

Transformations Involving the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic and chemical properties of the molecule, opening up new avenues for further functionalization.

Reductive Processes to Amino Derivatives

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. acs.orgresearchgate.netresearchgate.netresearcher.lifefrontiersin.org This can be achieved through various methods, including catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation. acs.orgresearchgate.netresearchgate.netresearcher.lifefrontiersin.org

For the reduction of this compound, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas would be a standard and effective method. This process typically proceeds with high chemoselectivity for the nitro group, leaving other functional groups like the ester and the fluoro substituent intact. Alternative methods, such as using metals like iron, tin, or zinc in the presence of an acid, are also commonly employed for nitro group reductions. researchgate.net

The resulting amino derivative, Methyl 2-(2-amino-5-fluorophenyl)acrylate, is a valuable intermediate for the synthesis of various heterocyclic compounds through subsequent intramolecular reactions.

Reduction Method Reagents General Product
Catalytic HydrogenationH₂, Pd/C or PtO₂Methyl 2-(2-amino-5-fluorophenyl)acrylate
Metal-Acid ReductionFe, HCl or Sn, HClMethyl 2-(2-amino-5-fluorophenyl)acrylate
Transfer HydrogenationHydrazine, Pd/CMethyl 2-(2-amino-5-fluorophenyl)acrylate

This table outlines common methods for the reduction of the nitro group, which are generally applicable to this compound.

Intramolecular Cyclization Mechanisms (e.g., Reductive Cyclization)

The strategic positioning of the amino group (resulting from the reduction of the nitro group) and the acrylate moiety in the molecule allows for intramolecular cyclization reactions. One such example is a base-mediated nitrophenyl reductive cyclization. acs.org In this process, the initially formed Diels-Alder adduct, Methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate, is subjected to reductive conditions that convert the nitro group to an amino group. The resulting amino compound can then undergo an intramolecular cyclization.

Base-Mediated Reductive Cyclization Pathways

This compound serves as a key precursor in the synthesis of complex heterocyclic structures through base-mediated reductive cyclization. This transformation is a pivotal step in constructing polycyclic frameworks, particularly those containing a benzazocine ring system. The process typically follows an initial reaction, such as a Diels-Alder cycloaddition, to introduce a ketone functionality tethered to the nitrobenzene (B124822) moiety. nih.gov

In a documented pathway, this compound first undergoes a Diels-Alder reaction with a suitable diene, like 2-trimethylsiloxy-1,3-butadiene. nih.govacs.org This reaction forms a cyclohexanone (B45756) ring attached to the nitrophenyl group, yielding Methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate. nih.govacs.org This intermediate is then subjected to a base-mediated reductive cyclization. The base facilitates an intramolecular reaction where the enolate of the ketone attacks the aromatic ring, and the nitro group is concurrently reduced and cyclized to form the new heterocyclic ring. This specific pathway has been successfully employed to synthesize hexahydro-2,6-methano-1-benzazocine derivatives, which are structurally related to biologically active natural products. nih.gov

The reaction scope has been explored with various substituted nitrobenzenes, demonstrating the versatility of this cyclization strategy. nih.gov The table below summarizes the synthesis of the precursor required for this cyclization.

Table 1: Synthesis of Methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate

Reactant 1 Reactant 2 Solvent Product

Data sourced from The Journal of Organic Chemistry. nih.govacs.org

Reactivity of the Fluoro-Substituted Aromatic Ring

The chemical behavior of the aromatic ring in this compound is dictated by the electronic properties of its substituents: the fluoro group, the nitro group, and the methyl acrylate moiety.

Potential for Directed Aromatic Substitutions

The substituents on the phenyl ring strongly influence the regioselectivity of any potential aromatic substitution reactions.

Nitro Group (-NO₂): Located at the C2 position, the nitro group is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic aromatic substitution and acts as a meta-director.

Fluoro Group (-F): Positioned at C5, fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which also deactivates the ring. However, through its lone pairs, it exerts a positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions.

Methyl Acrylate Group (-C(CO₂Me)=CH₂): Attached at C2, this group is also electron-withdrawing and deactivating.

The combined effect of these groups renders the aromatic ring highly electron-deficient. For electrophilic aromatic substitution, the reaction would be slow, and the directing effects would be competitive. The position para to the fluorine (C2) is already substituted. The positions ortho to the fluorine are C4 and C6. The C4 position is also meta to the nitro group, while the C6 position is ortho to the nitro group. Therefore, electrophilic attack, if it occurs, would likely be directed to the C4 position.

More significantly, the strong electron-withdrawing nature of the nitro group makes the ring susceptible to nucleophilic aromatic substitution (SNAr) . nih.gov The positions ortho and para to the nitro group are activated for nucleophilic attack. In this molecule, the fluorine atom at C5 is meta to the nitro group, but the C1 and C3 positions are ortho and para, respectively. A nucleophile could potentially attack these positions, leading to substitution. In some contexts, fluorine itself can act as a leaving group in SNAr reactions if the ring is sufficiently activated.

Influence of Fluorine on Reaction Pathways

The presence of a fluorine atom on the aromatic ring has profound effects on the molecule's reactivity that go beyond simple directing effects. rsc.orgnih.gov

Electronic Effects: Fluorine's high electronegativity significantly lowers the electron density of the aromatic ring. nih.gov This deactivation makes electrophilic substitution more difficult but facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.gov This effect is crucial in reactions where the aromatic ring acts as an electrophile. For instance, in intramolecular cyclization reactions, the fluorine atom can enhance the electrophilicity of the ring, promoting ring closure. nih.gov

Steric and Bonding Properties: Fluorine is the smallest of the halogens, meaning its steric hindrance is minimal compared to chlorine or bromine. Its introduction can alter the conformation of molecules. The carbon-fluorine bond is exceptionally strong, which can influence the stability of the molecule and its derivatives. nih.gov

Enabling Novel Transformations: Fluorine substitution can enable unique reaction pathways not observed in non-fluorinated analogues. rsc.orgresearchgate.net In the context of cyclization reactions, such as the SNAr-type ring closure seen in the synthesis of dihydroquinolines from similar substrates, the fluorine atom can play a dual role. nih.gov It activates the ring for the initial nucleophilic attack and can subsequently be eliminated in a later step to yield the final aromatic product. nih.gov This highlights how fluorine can be integral to the reaction mechanism, not just a passive substituent.

Table 2: List of Chemical Compounds

Compound Name
This compound
2-Trimethylsiloxy-1,3-butadiene
Methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate
o-Xylene
2-fluoro-4-nitroaniline
Chlorine

Synthetic Utility and Advanced Chemical Transformations

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate as a Versatile Building Block

The strategic placement of reactive functional groups—the acrylate (B77674), the nitro group, and the fluorine atom—renders this compound a potent precursor in multi-step synthetic sequences. Its utility is most pronounced in reactions that construct multiple rings and stereocenters in a controlled manner.

Synthesis of Complex Polycyclic Ring Systems

The compound is particularly well-suited for synthetic cascades that generate complex polycyclic frameworks, which are central to many biologically active natural products and pharmaceutical agents.

A key application of this compound is in the efficient, multi-step synthesis of the hexahydro-2,6-methano-1-benzazocine core. This structural motif is present in several biologically significant natural products. The synthesis begins with a Diels-Alder reaction where this compound acts as the dienophile. nih.govacs.org This is followed by a novel base-mediated reductive cyclization of the nitro group to construct the final bridged-ring system. nih.gov

StepReactantsReagents/ConditionsProduct
1This compound, 2-trimethylsiloxy-1,3-butadieneo-xylene (B151617), heatDiels-Alder Adduct
2Diels-Alder Adduct1 M Hydrochloric acid, Tetrahydrofuran (B95107)Methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate
3Methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylateBase (e.g., K₂CO₃)Hexahydro-2,6-methano-1-benzazocine derivative

While direct synthesis of pyrroloquinolines from this compound is not extensively detailed, related precursors have demonstrated the potential for this class of transformation. For instance, studies on the total synthesis of other alkaloids have shown that α-formylation of a nitrophenylketone scaffold can unexpectedly lead to a cyclized product bearing a pyrrolobenzazocine framework. nih.gov This highlights the inherent reactivity of the nitrophenyl moiety to participate in complex cyclizations, suggesting the potential of intermediates derived from this compound to serve as precursors for various nitrogen-containing heterocyclic systems like pyrroloquinolines.

Formation of Substituted Cyclohexanecarboxylates

As an integral step toward polycyclic systems, this compound is effectively used to generate substituted cyclohexanecarboxylates. This is accomplished via a Diels-Alder reaction, where the electron-poor acrylate double bond readily reacts with an electron-rich diene. nih.gov For example, the reaction with 2-trimethylsiloxy-1,3-butadiene followed by hydrolysis yields Methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate. nih.govacs.org This ketone-bearing cyclohexanecarboxylate (B1212342) is a crucial intermediate, primed for subsequent intramolecular cyclization reactions. nih.gov

Role in the Synthesis of Oxindole (B195798) Derivatives

This compound is a direct precursor to intermediates used in the synthesis of 5-fluorooxindole. The acrylate itself is typically prepared from dimethyl 2-(5-fluoro-2-nitrophenyl)malonate. nih.govacs.org This malonate ester is a well-established starting point for oxindole synthesis. The transformation involves a reductive cyclization process. google.com First, the nitro group is reduced to an amino or N-hydroxyamino group, which then undergoes an intramolecular cyclization via aminolysis of one of the ester groups to form the five-membered lactam ring characteristic of oxindoles. google.com

Starting MaterialKey Transformation StepsFinal Product
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate1. Hydrolysis and decarboxylation to form a nitrophenylacetic acid intermediate. google.com 2. Reductive cyclization (e.g., using iron in acetic acid or catalytic hydrogenation). google.comgoogle.com5-Fluorooxindole

Derivatization Strategies for Functional Group Interconversion

The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups, which allows for selective transformations.

The primary derivatization strategies revolve around two key reactive sites:

The Acrylate System: The carbon-carbon double bond of the acrylate is electron-deficient due to the adjacent ester and the α-nitrophenyl group. This makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. nih.gov This reactivity is fundamental to its use in creating cyclohexanecarboxylate intermediates. acs.org

The Nitro Group: The ortho-nitro group is the linchpin for subsequent cyclization reactions. It can be reduced under various conditions (e.g., base-mediated, catalytic hydrogenation, or using reducing metals like iron or zinc) to an amino group. google.comgoogle.com This newly formed amine can then react intramolecularly with other functional groups, most notably the ester, to forge new heterocyclic rings. This reductive cyclization is the key step in the synthesis of both the hexahydro-2,6-methano-1-benzazocine nih.gov and oxindole frameworks. google.com The reduction of the nitro group is a classic and powerful functional group interconversion that dramatically alters the molecule's reactivity, enabling the construction of nitrogen-containing heterocycles.

Modifications of the Ester Moiety

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-fluoro-2-nitrophenyl)acrylic acid, under either acidic or basic conditions. Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide (B78521) in an aqueous or mixed aqueous-organic solvent system, is a common method for this transformation. researchgate.netnih.gov The presence of the electron-withdrawing nitro group on the phenyl ring is expected to facilitate this hydrolysis by increasing the electrophilicity of the ester carbonyl carbon.

Transesterification: This process allows for the conversion of the methyl ester into other ester derivatives by reaction with a different alcohol in the presence of an acid or base catalyst. nih.govrsc.orgresearchgate.netacs.orgacs.org This reaction is particularly useful for introducing more complex alcoholic moieties, which can be valuable for tailoring the physical and biological properties of the resulting molecule. The choice of catalyst and reaction conditions is crucial to ensure high conversion and to avoid potential side reactions.

Amidation: The ester moiety can be readily converted to a wide range of amides through reaction with primary or secondary amines. google.com This transformation is a powerful tool for creating diverse libraries of compounds, as a vast array of amines is commercially available. The reaction is typically carried out by heating the acrylate with the desired amine, sometimes in the presence of a catalyst to facilitate the reaction. researchgate.netnih.govdigitellinc.com The reactivity of the amine and the steric hindrance around the ester will influence the reaction conditions required.

Table 1: Potential Modifications of the Ester Moiety

Transformation Reagents and Conditions Product
Hydrolysis NaOH (aq), H₂O/THF 2-(5-fluoro-2-nitrophenyl)acrylic acid
Transesterification R'OH, Acid or Base catalyst, Heat R' 2-(5-fluoro-2-nitrophenyl)acrylate
Amidation R'R''NH, Heat N,N-R',R''-2-(5-fluoro-2-nitrophenyl)acrylamide

Functionalization of the Phenyl Ring for Diversification

The substituted phenyl ring of this compound offers multiple avenues for further functionalization, enabling the synthesis of a broad spectrum of derivatives with varied electronic and steric properties.

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be selectively reduced to an amine. sci-hub.sejrfglobal.comgoogle.comresearchgate.netrsc.org This transformation is of great synthetic importance as it introduces a nucleophilic amino group, which can then be further modified through a variety of reactions, such as acylation, alkylation, or diazotization. A wide range of reducing agents can be employed, from catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, to chemical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. The choice of reducing agent is critical to ensure chemoselectivity, preserving the acrylate double bond and the ester functionality.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution. beilstein-journals.orgnih.govyoutube.comyoutube.com This allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, at this position. The strong electron-withdrawing nature of the nitro group stabilizes the Meisenheimer complex intermediate, facilitating the substitution reaction. This strategy provides a direct route to a wide range of 5-substituted-2-nitrophenylacrylate derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The fluorine atom, although generally less reactive than other halogens in cross-coupling reactions, can participate in certain palladium-catalyzed transformations, particularly with electron-rich partners or specialized catalytic systems. More commonly, should the fluorine be replaced by a more reactive halogen like bromine or iodine, a plethora of cross-coupling reactions become accessible.

Suzuki-Miyaura Coupling: This reaction would enable the formation of a new carbon-carbon bond at the 5-position by coupling with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comrsc.orgmdpi.comharvard.edu This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov This provides a complementary method to SNAr for the introduction of amino groups at the 5-position, often with a broader substrate scope and milder reaction conditions.

Table 2: Potential Functionalizations of the Phenyl Ring

Transformation Reagents and Conditions Product Moiety
Nitro Group Reduction H₂, Pd/C or SnCl₂, HCl 2-Amino-5-fluorophenyl
Nucleophilic Aromatic Substitution Nu-H (e.g., R'OH, R'SH, R'R''NH), Base 5-Nu-2-nitrophenyl
Suzuki-Miyaura Coupling (of a 5-halo derivative) R'-B(OH)₂, Pd catalyst, Base 5-R'-2-nitrophenyl
Buchwald-Hartwig Amination (of a 5-halo derivative) R'R''NH, Pd catalyst, Base 5-(R'R''N)-2-nitrophenyl

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton (¹H) NMR spectroscopy reveals the distinct environments of hydrogen atoms in the molecule. For Methyl 2-(5-fluoro-2-nitrophenyl)acrylate, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinylic protons of the acrylate (B77674) group, and the methyl protons of the ester.

The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the phenyl ring are anticipated to appear as multiplets. The two vinylic protons, being diastereotopic, are expected to resonate as distinct singlets or narrowly split doublets. The methyl group of the ester function would typically appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a complete census of the carbon skeleton. The spectrum of this compound would feature signals for the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the phenyl ring, and the methyl carbon.

The carbonyl carbon is characteristically found far downfield. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is indicative of its electronic environment, while its coupling to nearby protons would result in a multiplet structure, further confirming its position on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound (Note: The following is a generalized prediction of expected NMR data. Actual experimental values may vary.)

TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constant (J, Hz)
¹H NMRAromatic-H7.5 - 8.2m
Vinylic-H6.0 - 7.0s or d
Vinylic-H'5.5 - 6.5s or d
-OCH₃~3.8s
¹³C NMRC=O165 - 170
C-F158 - 164d, ¹JCF ≈ 240-260 Hz
Aromatic/Vinylic-C115 - 150
C-NO₂145 - 150
-OCH₃~52
¹⁹F NMRAr-F-110 to -120m

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₈FNO₄), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M]Common AdductsCalculated Exact Mass of Adducts
C₁₀H₈FNO₄225.0437[M+H]⁺226.0515
[M+Na]⁺248.0335
[M+K]⁺263.9928

Vibrational Spectroscopy

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying the presence of these groups within a molecule.

The FTIR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, the C=C stretch of the acrylate, and C-F and C-O bond stretches. The presence and position of these bands provide corroborating evidence for the structure determined by NMR and mass spectrometry.

Table 3: Predicted Vibrational Spectroscopy Data (FTIR) for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)
C=O StretchEster1720 - 1740
NO₂ Asymmetric StretchNitro1500 - 1560
NO₂ Symmetric StretchNitro1345 - 1385
C=C StretchAlkene1620 - 1680
C-O StretchEster1100 - 1300
C-F StretchAryl Fluoride (B91410)1100 - 1250

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its various structural components. While the actual spectrum is not available, a predictive analysis suggests the presence of several key vibrational modes.

A data table summarizing the expected FT-IR peaks and their assignments for the functional groups within the molecule would be constructed based on established correlation charts. This would include the stretching and bending vibrations for the nitro group (NO₂), the carbonyl group (C=O) of the acrylate moiety, the carbon-carbon double bond (C=C) of the acrylate, the carbon-fluorine bond (C-F), and the aromatic ring.

Interactive Data Table: Predicted FT-IR Spectral Data

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~1720-1740C=O StretchEster (Acrylate)
~1630-1640C=C StretchAlkene (Acrylate)
~1520-1560 & ~1340-1360Asymmetric & Symmetric N-O StretchNitro Group
~1600 & ~1475C=C StretchAromatic Ring
~1200-1250C-O StretchEster
~1100-1200C-F StretchAryl Fluoride
~3000-3100C-H StretchAromatic & Alkene
~1435-1455C-H BendMethyl Group

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for characterizing the carbon backbone and the aromatic ring system. Symmetrical vibrations, such as the symmetric stretch of the nitro group and the breathing mode of the aromatic ring, are expected to produce strong Raman signals.

A comparative analysis of FT-IR and Raman data would allow for a more complete vibrational assignment, aiding in the confirmation of the molecular structure. The principle of mutual exclusion, which applies to centrosymmetric molecules, would not be strictly applicable here due to the lower symmetry of the target compound. However, the relative intensities of corresponding bands in the two spectra would still provide valuable structural insights.

X-ray Diffraction Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.

Obtaining a suitable single crystal of this compound would be the first critical step. Subsequent X-ray diffraction analysis would yield a detailed crystallographic information file (CIF), from which key structural parameters could be extracted and tabulated. This data would confirm the planar or non-planar nature of the molecule, the orientation of the substituent groups on the phenyl ring, and the conformation of the acrylate tail.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterValue
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(Hypothetical Value)
b (Å)(Hypothetical Value)
c (Å)(Hypothetical Value)
α (°)90
β (°)(Hypothetical Value)
γ (°)90
Volume (ų)(Hypothetical Value)
Z(Number of molecules per unit cell)
Density (calculated) (g/cm³)(Hypothetical Value)

Without experimental data, the detailed structural elucidation of this compound remains speculative. The spectroscopic and crystallographic analyses outlined above represent the standard and necessary procedures to fully characterize this compound and are essential for any future research and application.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like Methyl 2-(5-fluoro-2-nitrophenyl)acrylate, DFT calculations would provide detailed insights into its geometry, stability, and electronic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to represent the electronic wavefunctions.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This process determines the most stable three-dimensional structure of this compound. The resulting data would include precise bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis would explore different spatial arrangements of the atoms (conformers) that can be achieved through rotation around single bonds, such as the bond connecting the phenyl ring to the acrylate (B77674) group. By calculating the energy of these different conformers, researchers can identify the most stable conformation and understand the energy barriers between them. For instance, a study on the related compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, utilized geometry optimization to confirm that the conformation observed in its crystal structure is also the most stable in solution. A similar analysis for this compound would be crucial for understanding its structural preferences.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized. This would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The presence of the electron-withdrawing nitro and fluoro groups, along with the acrylate system, would significantly influence the energies and distributions of these orbitals.

Hypothetical Data Table for FMO Analysis:

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap (ΔE) Value

Note: Specific values for this compound are not available in the literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density, particularly the intramolecular charge transfer interactions between filled (donor) and empty (acceptor) orbitals. This is especially relevant for understanding the electronic effects of the nitro, fluoro, and acrylate substituents on the phenyl ring. The analysis provides information on hyperconjugative interactions, which stabilize the molecule, and can reveal the nature of intramolecular hydrogen bonds. These interactions are described in terms of stabilization energies (E(2)), where a higher E(2) value indicates a stronger interaction.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks and for understanding intermolecular interactions.

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and acrylate groups, making them sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.

For this compound, these calculations would help in identifying the characteristic stretching and bending vibrations of its functional groups, such as the C=O and C-O of the acrylate group, the N-O of the nitro group, the C-F bond, and the aromatic C-H and C=C bonds. The correlation between theoretical and experimental spectra provides a powerful method for structural elucidation. In studies of similar nitroaromatic compounds, DFT calculations have been shown to be in good agreement with experimental FT-IR and Raman data.

Hypothetical Data Table for Vibrational Frequencies:

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O stretch Value Value
NO₂ asymmetric stretch Value Value
NO₂ symmetric stretch Value Value
C-F stretch Value Value

Note: Specific values for this compound are not available in the literature.

Prediction of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is important for applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).

Molecules with significant NLO properties often possess a donor-π-acceptor structure, which facilitates intramolecular charge transfer. In this compound, the nitro group acts as a strong electron acceptor, and the acrylate group and phenyl ring form the π-conjugated system. Computational studies would quantify the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of this molecule. A high β value would suggest that the compound could be a promising candidate for NLO applications.

Hypothetical Data Table for NLO Properties:

Parameter Calculated Value (a.u.)
Dipole Moment (μ) Value
Mean Polarizability (α) Value
First Hyperpolarizability (β) Value

Note: Specific values for this compound are not available in the literature.

Mechanistic Elucidation of Reactions via Computational Transition State Analysis

Computational transition state analysis is a fundamental approach to understanding the kinetics and mechanisms of chemical reactions. For a compound like this compound, this would involve modeling its reactions, such as nucleophilic additions to the acrylate group or reactions involving the nitro and fluoro substituents on the phenyl ring.

The process typically involves:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. This structure represents the highest energy barrier along the reaction coordinate.

Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to connect the transition state to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

By determining the energy of the transition state relative to the reactants, the activation energy (energy barrier) of the reaction can be calculated. This provides crucial insights into the reaction kinetics. For this compound, computational analysis could be used to explore various potential reaction pathways, identifying the most energetically favorable mechanism. The electron-withdrawing nature of the nitro and fluoro groups would significantly influence the electron distribution in the molecule, affecting its reactivity, which can be precisely modeled through these computational methods.

Solvent Effects and Their Impact on Electronic Properties in Theoretical Models

The solvent in which a reaction is carried out can have a profound impact on reaction rates and mechanisms, as well as on the electronic properties of a molecule. Theoretical models, particularly continuum solvation models like the Polarizable Continuum Model (PCM), are widely used to simulate these effects.

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this continuum. The electrostatic interactions between the solute's charge distribution and the dielectric medium are then calculated.

For this compound, theoretical studies could investigate how its electronic properties are modulated by solvents of varying polarity. Key properties that are typically examined include:

Dipole Moment: The polarity of the solvent can influence the magnitude and orientation of the molecule's dipole moment.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to the solvent environment. Changes in the HOMO-LUMO energy gap can affect the molecule's reactivity and its UV-Vis absorption spectrum.

Molecular Electrostatic Potential (MEP): The MEP provides a map of the charge distribution around the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The solvent can alter this distribution, thereby influencing how the molecule interacts with other reactants.

The following table illustrates hypothetical data that could be generated from a computational study on the effect of different solvents on the electronic properties of this compound.

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase14.5-7.2-3.53.7
Toluene (B28343)2.385.1-7.1-3.63.5
Dichloromethane8.935.8-7.0-3.73.3
Ethanol24.556.5-6.9-3.83.1
Water78.397.2-6.8-3.92.9

This data would demonstrate that as the polarity of the solvent increases, the dipole moment of this compound is expected to increase due to enhanced charge separation. Concurrently, the HOMO-LUMO energy gap would likely decrease, suggesting a red shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. Such theoretical investigations are invaluable for predicting and understanding the behavior of this compound in different chemical environments.

Future Research Directions and Advanced Perspectives

Development of Novel and Sustainable Synthetic Routes for Methyl 2-(5-fluoro-2-nitrophenyl)acrylate

Current synthetic preparations of this compound have been established. acs.org However, future research will likely focus on the development of more sustainable and efficient synthetic protocols. This includes the exploration of greener solvents, catalytic systems that minimize waste, and processes that operate at lower temperatures and pressures. The principles of green chemistry will guide the design of new routes, aiming for higher atom economy and reduced environmental impact. Investigating flow chemistry processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.

Exploration of Uncharted Reactivity Profiles and Catalytic Transformations

While the reactivity of the acrylate (B77674) and nitrophenyl moieties is partially understood, a vast landscape of uncharted chemical transformations remains to be explored. Future research will likely delve into novel catalytic systems to selectively functionalize the molecule. This could involve transition-metal catalysis for cross-coupling reactions at the aromatic ring or asymmetric catalysis to introduce chirality. Furthermore, the unique electronic properties conferred by the fluorine and nitro substituents could be harnessed for unprecedented cycloaddition reactions or other pericyclic processes, expanding the synthetic utility of this building block.

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, including quinolones, which are a significant class of antibiotics. nih.govnih.gov Research into new catalytic methods to facilitate the construction of these and other complex scaffolds from this compound will be a primary focus.

Integration of this compound into Emerging Retrosynthetic Strategies

As a versatile organic building block, this compound is well-positioned for integration into advanced retrosynthetic strategies. sigmaaldrich.comfrontiersin.org Its multifunctional nature allows it to serve as a linchpin in the convergent synthesis of complex target molecules. Future research will likely see its application in the synthesis of novel analogues of existing drugs and in the exploration of entirely new chemical spaces for drug discovery. Its role as a precursor to amino acid derivatives of quinolone antibiotics is an area ripe for further exploration. rsc.org The development of new retrosynthetic disconnections that leverage the unique reactivity of this compound will enable more efficient and elegant total syntheses.

Advanced Computational Modeling for Precise Structure-Reactivity Relationships and Predictive Design

Computational chemistry offers a powerful lens through which to understand the intricate relationship between the structure of this compound and its reactivity. Future research will increasingly rely on advanced computational modeling, such as Density Functional Theory (DFT), to predict its behavior in various chemical environments. researchgate.net These in silico studies can elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of transformations, and guide the rational design of new catalysts and reaction conditions. By accurately modeling the electronic and steric properties of the molecule, researchers can pre-emptively identify promising synthetic pathways and minimize the need for extensive empirical screening.

Synergistic Approaches Combining Experimental Synthesis with High-Throughput Screening and Automation

The synergy between experimental synthesis and high-throughput screening (HTS) technologies, coupled with laboratory automation, is set to revolutionize the exploration of the chemical reactivity of this compound. Future research endeavors will likely employ automated synthesis platforms to rapidly generate libraries of derivatives from this key building block. These libraries can then be subjected to HTS assays to identify compounds with desired biological activities or material properties. This integrated approach will accelerate the discovery of new lead compounds in drug development and the identification of novel materials with tailored functionalities, significantly shortening the research and development cycle.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(5-fluoro-2-nitrophenyl)acrylate, and how can yields be optimized?

Methodological Answer: The synthesis typically involves nitration and acrylation steps. For example:

  • Step 1 : Nitration of a fluorophenyl precursor (e.g., 5-fluoro-2-phenylacetic acid) using HNO₃/H₂SO₄ to introduce the nitro group at the meta position relative to fluorine, achieving ~55% yield .
  • Step 2 : Acrylation via a Wittig reaction or esterification with methyl acrylate. A Wittig reaction using a phosphonium ylide and aldehyde precursor is effective for forming the α,β-unsaturated ester .

Q. Optimization Strategies :

  • Use controlled temperature (0–5°C) during nitration to minimize byproducts.
  • Purify intermediates via column chromatography to improve final yield.
  • Monitor reaction progress with TLC or HPLC.

Q. Table 1: Synthetic Methods Comparison

StepMethodConditionsYield (%)Key Reference
NitrationHNO₃/H₂SO₄0–5°C, 2h55
AcrylationWittig reactionTHF, rt, 12h~60–70

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., fluorine-induced deshielding of aromatic protons, ester methyl resonance at ~3.7 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈FNO₄: theoretical m/z 241.04) .
  • HPLC/Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use a fume hood due to potential respiratory irritancy (evidenced by similar acrylates) .
  • Storage : Keep in a flammable-safe cabinet at 2–8°C, away from oxidizers .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for chemical disposal .

Advanced Research Questions

Q. How can competing substitution patterns during nitration be resolved?

Methodological Answer: The fluorine atom directs nitration to the meta position, but competing para substitution may occur. To resolve this:

  • Computational Modeling : Use DFT calculations to predict regioselectivity based on electron density maps .
  • Isolation Techniques : Employ preparative HPLC to separate isomers.
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track nitro group positioning .

Q. Table 2: Substitution Patterns in Nitration

PrecursorNitration PositionYield (%)Reference
5-Fluoro-2-phenylacetic acidMeta to F55
2-Fluorophenyl derivativesPara to F (minor)<10

Q. How can researchers design SAR studies to evaluate the impact of substituents on bioactivity?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with substituents at the nitro, fluoro, or acrylate positions (e.g., Cl, OMe) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
  • Computational Docking : Compare binding affinities of analogs to identify critical interactions (e.g., hydrogen bonding with nitro groups) .

Q. Key Considerations :

  • Fluorine’s electron-withdrawing effect enhances electrophilic reactivity, potentially increasing interaction with nucleophilic residues in enzymes .

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian).
  • Decoupling Experiments : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Reference Standards : Use commercially available analogs (e.g., methyl 2-fluoroacrylate ) to benchmark spectral features.

Example :
If aromatic protons show unexpected splitting, verify via NOESY to assess spatial proximity to the nitro group .

Q. What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Stabilization : Protect reactive groups (e.g., acrylate esters) with tert-butyl groups to prevent side reactions .
  • Catalytic Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) to improve efficiency .
  • Scale-Down Trials : Perform small-scale reaction optimizations before scaling up.

Q. How does the fluorine substituent influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the acrylate moiety, enhancing reactivity in Michael additions .
  • Impact on Aromatic Ring : Stabilizes negative charge in intermediates, directing electrophilic attacks to meta positions .
  • Spectroscopic Signature : Causes deshielding in ¹⁹F NMR (δ ≈ -110 ppm) .

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